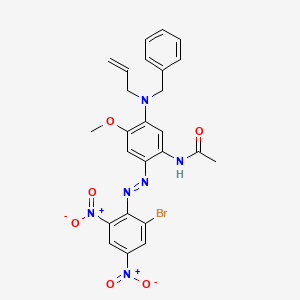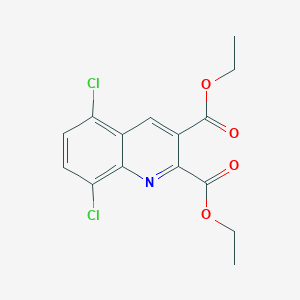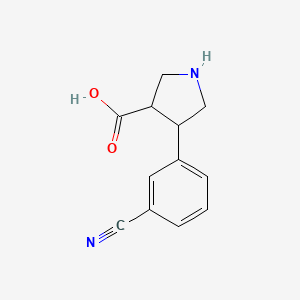
1-Methylsulfonyl-1,2-diphenylethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylsulfonyl-1,2-diphenylethane is an organic compound with the molecular formula C15H16O2S It is characterized by the presence of a sulfone group attached to a diphenylethane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methylsulfonyl-1,2-diphenylethane can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with sodium metal or copper in the presence of a suitable solvent . Another method includes the hydrogenation of benzoin in the presence of nickel .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as mixing purified water, copper powder, and mixed iron powder, followed by the addition of sodium sulfite and benzyl chloride . The reaction mixture is then subjected to distillation, crystallization, and filtration to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methylsulfonyl-1,2-diphenylethane undergoes various chemical reactions, including:
Oxidation: The sulfone group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a nickel catalyst is commonly employed.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various hydrocarbon derivatives.
Applications De Recherche Scientifique
1-Methylsulfonyl-1,2-diphenylethane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methylsulfonyl-1,2-diphenylethane involves its interaction with molecular targets such as enzymes and receptors. The sulfone group can form strong interactions with active sites, leading to inhibition or modulation of biological pathways. The compound’s effects are mediated through its ability to alter the conformation and activity of target proteins.
Comparaison Avec Des Composés Similaires
1,2-Diphenylethane: Lacks the sulfone group, making it less reactive in certain chemical reactions.
Benzyl Sulfone: Contains a sulfone group but has a different structural arrangement.
Diphenylmethane: Similar backbone but lacks the sulfone functionality.
Uniqueness: 1-Methylsulfonyl-1,2-diphenylethane is unique due to the presence of both the diphenylethane backbone and the sulfone group
Propriétés
Numéro CAS |
15733-05-8 |
|---|---|
Formule moléculaire |
C15H16O2S |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
(2-methylsulfonyl-2-phenylethyl)benzene |
InChI |
InChI=1S/C15H16O2S/c1-18(16,17)15(14-10-6-3-7-11-14)12-13-8-4-2-5-9-13/h2-11,15H,12H2,1H3 |
Clé InChI |
VRWNECZXLWAHQE-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C(CC1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Bis[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]urea](/img/structure/B13736387.png)
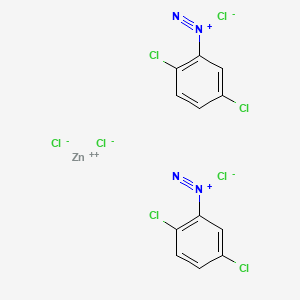

![2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-[(4-methylphenyl)azo]-](/img/structure/B13736403.png)
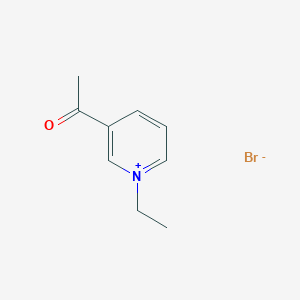
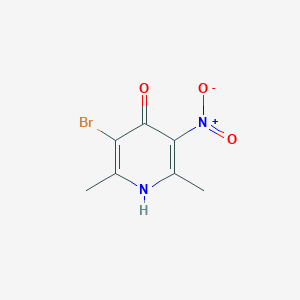
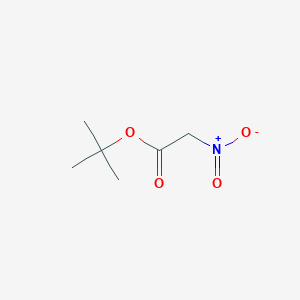
![Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B13736425.png)
